2-Chloro-4-fluorotoluene-alpha-13C is a chlorofluorotoluene compound characterized by the presence of chlorine and fluorine substituents on a toluene ring. Its molecular formula is C₇H₆ClF, and it has a molecular weight of approximately 144.57 g/mol. The compound features a stable isotope of carbon, specifically carbon-13, which is useful in various analytical techniques, including nuclear magnetic resonance spectroscopy.
The synthesis of 2-chloro-4-fluorotoluene-alpha-13C typically involves the following steps:
2-Chloro-4-fluorotoluene-alpha-13C has various applications in:
Interaction studies involving 2-chloro-4-fluorotoluene focus on its reactivity with biological macromolecules and other chemicals. The presence of chlorine and fluorine affects its interaction profiles, potentially influencing its bioavailability and toxicity. Research into similar compounds suggests that halogenated aromatics may interact with cytochrome P450 enzymes, altering metabolic pathways.
Several compounds share structural similarities with 2-chloro-4-fluorotoluene, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
2-Chloro-4-(chloromethyl)-1-fluorobenzene | 2994-69-6 | 0.86 | Contains additional chloromethyl group |
4-Chloro-1-fluoro-2-methylbenzene | 452-66-4 | 0.83 | Methyl substitution at different position |
2-Chloro-3-fluorotoluene | 5527-94-6 | 0.83 | Different positioning of fluoro group |
3-Chloro-4-fluorotoluene | 84194-36-5 | 0.81 | Fluorine at a different position |
These compounds differ mainly in their substitution patterns on the aromatic ring, which significantly influences their chemical reactivity and biological activity.
Flammable;Irritant